Methyl 4-(1-acetylpiperidin-4-yl)benzoate
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Overview
Description
Methyl 4-(1-acetylpiperidin-4-yl)benzoate is a synthetic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is known for its unique structure, which includes a piperidine ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-acetylpiperidin-4-yl)benzoate typically involves the reaction of 4-(1-acetylpiperidin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-acetylpiperidin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(1-acetylpiperidin-4-yl)benzoic acid.
Reduction: Formation of 4-(1-acetylpiperidin-4-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(1-acetylpiperidin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-acetylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoate ester group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-benzylpiperidin-4-yl)benzoate
- Methyl 4-(1-phenylpiperidin-4-yl)benzoate
- Methyl 4-(1-methylpiperidin-4-yl)benzoate
Uniqueness
Methyl 4-(1-acetylpiperidin-4-yl)benzoate is unique due to its specific acetyl group attached to the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(1-acetylpiperidin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(18)19-2/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMLBJAHQQDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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